molecular formula C21H22N4O5 B2375147 (E)-3-(2-methoxyphenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285521-22-3

(E)-3-(2-methoxyphenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No. B2375147
CAS RN: 1285521-22-3
M. Wt: 410.43
InChI Key: ZUBOFJZPWGCSTH-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-methoxyphenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C21H22N4O5 and its molecular weight is 410.43. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-methoxyphenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-methoxyphenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Molecular Docking and Spectroscopic Studies : A study by Karrouchi et al. (2021) on a similar compound, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, involved synthesis, characterization, and molecular docking. The compound demonstrated potential as an anti-diabetic agent.

  • Corrosion Protection : Research conducted by Paul et al. (2020) investigated carbohydrazide-pyrazole compounds for their corrosion protection behavior on mild steel in HCl solution. The study found these compounds to be highly effective in preventing corrosion.

  • Cytotoxicity Against Cancer Cells : A study by Hassan et al. (2014) synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, including compounds related to the one , and assessed their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells.

  • Bioactivity Studies : The synthesis and bioactivity studies of similar compounds were explored by Gul et al. (2016). They found that these compounds showed interesting cytotoxic activities and strong inhibition of carbonic anhydrase isoenzymes, suggesting potential anti-tumor activity.

  • Antibacterial and Antioxidant Properties : Khotimah et al. (2018) synthesized a pyrazoline derivative with structural similarities, which demonstrated strong antioxidant activity and antibacterial effects against both Gram-positive and Gram-negative bacteria.

  • Synthesis and Analgesic Properties : A study by Leite et al. (1999) on N-containing heterocycle derivatives, including pyrazole carbohydrazides, showed promising results in analgesic properties.

properties

IUPAC Name

3-(2-methoxyphenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5/c1-27-17-8-6-5-7-14(17)15-11-16(24-23-15)21(26)25-22-12-13-9-18(28-2)20(30-4)19(10-13)29-3/h5-12H,1-4H3,(H,23,24)(H,25,26)/b22-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBOFJZPWGCSTH-WSDLNYQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-methoxyphenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

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